molecular formula C15H14N4O B2575697 3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034588-15-1

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide

カタログ番号: B2575697
CAS番号: 2034588-15-1
分子量: 266.304
InChIキー: AEFZVWBAFURZFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a chemical compound designed for research purposes, featuring a fused tetrahydropyrazolopyridine core structure. This scaffold is recognized in medicinal chemistry for its potential as a protein kinase inhibitor (PKI) . Related analogs based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine structure have been identified as core protein allosteric modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV), demonstrating efficacy against a broad range of nucleos(t)ide-resistant HBV variants in preclinical models . Furthermore, structurally similar tetrahydropyrazolopyridine and tetrahydropyrazolopyrazine derivatives have been explored as potent and selective allosteric inhibitors for kinases such as LIMK1/2 and ROS1, which are implicated in oncology and neurodegenerative diseases . The incorporation of the 3-cyanobenzamide moiety is a strategic modification intended to influence the compound's binding affinity and selectivity. This product is provided for research use only and is a valuable tool for scientists investigating targeted therapies in areas including virology and cancer biology.

特性

IUPAC Name

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c16-10-11-2-1-3-12(8-11)15(20)18-13-5-7-19-14(9-13)4-6-17-19/h1-4,6,8,13H,5,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFZVWBAFURZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzamide or pyrazolo[1,5-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Therapeutic Applications

Research indicates that 3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide exhibits promising biological activities relevant to various therapeutic areas:

  • Anticancer Activity : Investigations into the compound's effects on cancer cells suggest it may induce apoptosis and inhibit cell proliferation in various cancer lines.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting specific kinases involved in the inflammatory response.
  • Neuroprotective Potential : Some studies have indicated that the compound may offer neuroprotective effects through its interactions with neurotransmitter systems.
Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveModulates neurotransmitter systems

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory stimuli. Significant inhibition was observed at micromolar concentrations.
  • Animal Models : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced swelling and pain compared to control groups. These findings support its potential therapeutic application in inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the tetrahydropyrazolo core could enhance or diminish biological activity. This insight is crucial for future drug design efforts aimed at optimizing efficacy and reducing side effects.

作用機序

The mechanism of action of 3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation .

類似化合物との比較

Similar Compounds

Uniqueness

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzamide moiety linked to a tetrahydropyrazolo[1,5-a]pyridine structure, which contributes to its unique chemical properties and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C14_{14}H15_{15}N5_{5}O
  • Molecular Weight : 257.30 g/mol
  • Functional Groups : Cyano group (-C≡N), Benzamide group (-C(O)NH), Tetrahydropyrazole ring

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the respective functional groups through various chemical pathways. The detailed synthetic route remains an area of active research.

Research indicates that this compound exhibits promising biological activities through various mechanisms:

  • Kinase Inhibition : It has been studied as a potential inhibitor of specific kinases such as JNK2 and JNK3. The presence of the cyano group allows for unique interactions with the ATP-binding site of these kinases, enhancing selectivity and potency against certain cancer cell lines .

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in various conditions including:

  • Cancer : It shows anti-proliferative activity against several cancer cell lines, indicating its potential as an anticancer agent.
  • Neurodegenerative Diseases : The inhibition of specific kinases may also suggest a role in neuroprotection.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted the compound's ability to inhibit JNK3 with an IC50_{50} value of approximately 6.7 μM. This suggests significant potential for further development as a targeted therapy for conditions involving aberrant JNK signaling .
  • Comparative Analysis : In a comparative study with other similar compounds, this compound demonstrated lower cytotoxicity alongside potent biological activity, making it an attractive candidate for drug development .

Data Table of Biological Activities

Activity TypeTargetIC50_{50} Value (μM)Reference
JNK3 InhibitionJNK Kinase6.7
Anti-proliferativeCancer CellsVaries by Cell Line
NeuroprotectiveNeurodegenerationTBD

Q & A

What are the common synthetic strategies for constructing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core in this compound?

Basic
The core structure is typically synthesized via regiocontrolled alkylation and formylation of pyrazole precursors, followed by deprotection and cyclization. For example, pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitutions on N-1 can undergo deprotection and cyclization to yield tetrahydropyrazolo[1,5-a]pyrazines . Alternative routes involve silylformamidine intermediates in benzene, followed by crystallization from hexane to achieve functionalized derivatives (e.g., 3-nitro-substituted analogs) .

Advanced
A critical challenge is regiochemical control during alkylation. Using Dess–Martin periodinane in dichloromethane, researchers introduced aldehyde substituents to modulate biological targeting (e.g., photodynamic therapy agents). Proton NMR and reverse-phase HPLC are essential for verifying intermediates . For stereochemical control, asymmetric synthesis methods (e.g., chiral auxiliaries or catalysts) may be required, as seen in ethyl (5R,7S)-5,7-dimethyl derivatives resolved via NMR .

How can structural characterization distinguish stereoisomers or regiochemical outcomes in this compound?

Basic
1H and 13C NMR are primary tools for confirming regiochemistry. For example, aldehyde protons in A-PX (a photodynamic therapy agent) were confirmed at δ 9.8–10.2 ppm . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas, while X-ray crystallography resolves absolute configurations in crystalline forms .

Advanced
Stereoisomer differentiation requires NOE (Nuclear Overhauser Effect) experiments or chiral shift reagents. In ethyl (5R,7S)-5,7-dimethyl analogs, distinct coupling constants (J = 4.8–6.2 Hz) and NOE correlations between H5 and H7 confirmed syn/anti configurations . Reverse-phase HPLC with chiral columns can separate enantiomers, critical for pharmacokinetic studies .

What in vitro assays evaluate the biological activity of this compound?

Basic
The resazurin assay is widely used to assess cytotoxicity. For photodynamic therapy agents like A-PX, cells are treated with the compound, irradiated, and viability measured via fluorescence . Enzyme inhibition (e.g., p38 MAP kinase) is evaluated using kinase activity assays with ATP-competitive probes .

Advanced
High-throughput homogeneous time-resolved fluorescence (HTRF) assays screen for receptor agonism/antagonism. For κ-opioid receptor candidates, HTRF detected cAMP modulation with IC50 values <100 nM . Aldehyde dehydrogenase (ALDH) activity assays (via NADH quantification) are critical for targeting cancer stem cells .

How does functionalization at position 7 impact biological activity?

Basic
Aldehyde substituents at position 7 enhance targeting of cancer stem cells via ALDH1A1 binding. In A-PX derivatives, aldehyde groups improved photodynamic therapy efficacy in endometrial cancer models .

Advanced
Electron-withdrawing groups (e.g., trifluoromethyl or nitro) at position 7 increase metabolic stability. For HIV-1 integrase inhibitors, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides showed improved IC50 values (0.8–2.3 µM) compared to unsubstituted analogs . Substituent polarity also affects blood-brain barrier permeability, as seen in κ-opioid agonists .

What methodologies address contradictions in biological data across studies?

Basic
Dose-response curves and replicate experiments (n ≥ 3) minimize variability. For example, discrepancies in IC50 values for kinase inhibitors may arise from assay conditions (e.g., ATP concentration). Normalizing data to positive controls (e.g., staurosporine for cytotoxicity) ensures comparability .

Advanced
Machine learning models can reconcile divergent datasets. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR (Quantitative Structure-Activity Relationship) analysis identified logP and polar surface area as critical predictors of antibacterial activity . Meta-analyses of published IC50 values (e.g., p38 MAP kinase inhibitors) highlight assay-specific biases .

How are substituents on the benzamide moiety optimized for target selectivity?

Basic
Structure-activity relationship (SAR) studies systematically vary substituents. For example, replacing the 3-cyano group with carboxamide reduced off-target effects on opioid receptors . Computational docking (e.g., AutoDock Vina) predicts binding poses in kinase active sites .

Advanced
Proteome-wide selectivity profiling (e.g., KINOMEscan) identifies off-target kinase interactions. In Bruton’s tyrosine kinase (BTK) inhibitors like zanubrutinib, a 4-phenoxyphenyl group improved selectivity (>100-fold over TEC kinase) . Metabolite identification (via LC-MS/MS) guides the design of hydrolytically stable analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。